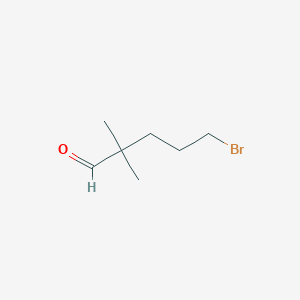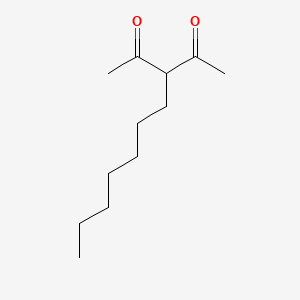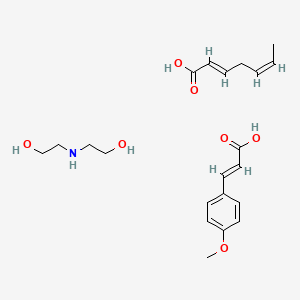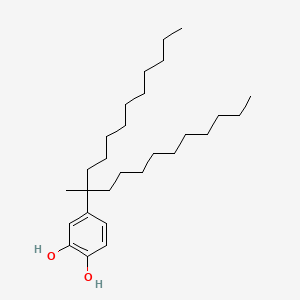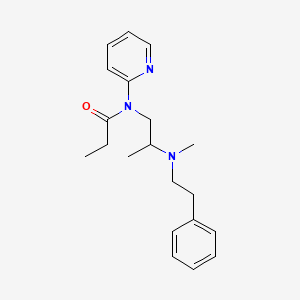
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide is a synthetic organic compound belonging to the class of anilides This compound is characterized by its complex structure, which includes a pyridinyl group and a phenylethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylethylamine with methyl acrylate to form an intermediate, which is then reacted with 2-pyridinecarboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(Methylphenethylamino)propyl)propionanilide
- N-(2-Phenylethyl)-N-methylpropanamide
- N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-phenylpropanamide
Uniqueness
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide is unique due to its specific structural features, such as the presence of both a pyridinyl group and a phenylethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
54153-11-6 |
|---|---|
Fórmula molecular |
C20H27N3O |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[2-[methyl(2-phenylethyl)amino]propyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H27N3O/c1-4-20(24)23(19-12-8-9-14-21-19)16-17(2)22(3)15-13-18-10-6-5-7-11-18/h5-12,14,17H,4,13,15-16H2,1-3H3 |
Clave InChI |
JURYTEGZRXCVSY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)
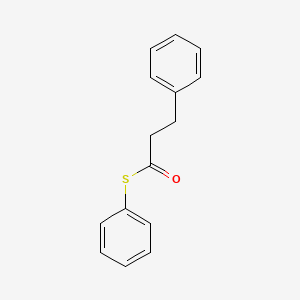

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)


